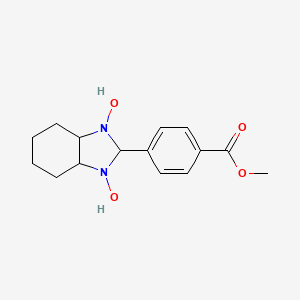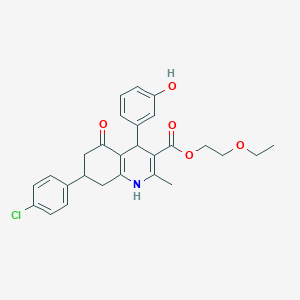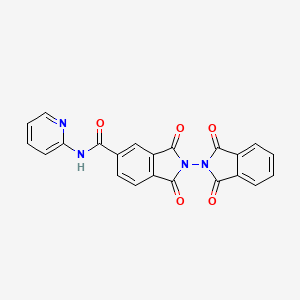
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide, also known as MNPA, is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. MNPA has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer.
作用機序
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide exerts its effects by inhibiting the TRPV1 channel, which is a non-selective cation channel expressed in sensory neurons. TRPV1 channels play a key role in pain perception and inflammation by responding to various stimuli, including heat, acid, and capsaicin. By inhibiting TRPV1 channels, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide reduces the transmission of pain signals and suppresses the release of pro-inflammatory cytokines, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and inflammatory diseases. In addition, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1 channels, its good solubility and stability, and its low toxicity. However, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several potential future directions for the research on N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide. One potential direction is the development of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide derivatives with improved potency, selectivity, and pharmacokinetic properties. Another potential direction is the investigation of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide in combination with other drugs or therapies for the treatment of chronic pain, inflammatory diseases, and cancer. Furthermore, the elucidation of the molecular mechanisms underlying the effects of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide on TRPV1 channels and other targets could provide valuable insights into the pathophysiology of pain and inflammation.
合成法
The synthesis of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide involves the reaction of 4-methyl-2-nitroaniline with 3-propoxybenzoyl chloride in the presence of a base catalyst. The reaction yields N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide as a yellow crystalline solid with a purity of over 98%. The synthesis of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide is relatively simple, and the compound can be obtained in large quantities with high purity.
科学的研究の応用
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has shown promising results in the treatment of chronic pain, including neuropathic pain and inflammatory pain. N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been investigated for its potential anticancer properties, as TRPV1 channels are overexpressed in various types of cancer cells.
特性
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-9-23-14-6-4-5-13(11-14)17(20)18-15-8-7-12(2)10-16(15)19(21)22/h4-8,10-11H,3,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNURREQDMLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6116577 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5183592.png)
![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)


![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)
![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)
![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)